Bopindolol
Overview
Description
Bopindolol is a non-selective beta-adrenergic antagonist, commonly known as a beta-blocker. It is an ester prodrug for the active metabolite pindolol. This compound is primarily used in the management of hypertension, angina pectoris, and other cardiovascular conditions. It works by blocking beta-adrenergic receptors, which helps in reducing heart rate and blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bopindolol involves several key steps:
Starting Material: The synthesis begins with 4-hydroxy-2-methylindole.
Epichlorohydrin Reaction: The 4-hydroxy-2-methylindole reacts with epichlorohydrin in the presence of a base like sodium hydroxide to form 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole.
Addition of tert-Butylamine: The intermediate product is then reacted with tert-butylamine to yield 4-(2-hydroxy-3-tert-butylaminopropoxy)-2-methylindole.
Ester Formation: Finally, esterification with benzoic anhydride in the presence of hexamethylphosphoric triamide completes the synthesis of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: this compound can undergo nucleophilic substitution reactions, especially at the benzoate ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and thiols can react with this compound under basic conditions.
Major Products:
Oxidation: Oxidized metabolites of this compound.
Reduction: Reduced forms of the indole ring.
Substitution: Substituted derivatives of this compound with various functional groups.
Scientific Research Applications
Bopindolol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study beta-adrenergic antagonists and their interactions with receptors.
Biology: Employed in research on cardiovascular physiology and the role of beta-blockers in modulating heart function.
Medicine: Investigated for its therapeutic potential in treating hypertension, angina pectoris, and other cardiovascular diseases.
Industry: Utilized in the development of new beta-blockers and related pharmaceuticals
Mechanism of Action
Bopindolol exerts its effects by non-selectively blocking beta-1 and beta-2 adrenergic receptors. This inhibition prevents the binding of epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure. Additionally, this compound inhibits the production of renin by binding to beta-2 receptors in the juxtaglomerular apparatus, thereby reducing the formation of angiotensin II and aldosterone .
Comparison with Similar Compounds
Pindolol: The active metabolite of Bopindolol, also a non-selective beta-blocker.
Propranolol: Another non-selective beta-blocker used for similar indications.
Metoprolol: A selective beta-1 blocker with a different pharmacological profile.
Atenolol: A selective beta-1 blocker with fewer central nervous system side effects.
Uniqueness of this compound: this compound is unique due to its prodrug nature, which allows for sustained release and prolonged action. Its intrinsic sympathomimetic activity and membrane-stabilizing properties also differentiate it from other beta-blockers .
Biological Activity
Bopindolol is a beta-adrenoceptor antagonist that exhibits partial agonist activity, primarily affecting the cardiovascular system. This compound has been studied for its pharmacological properties, particularly in the context of hypertension and cardiac function. Below, we delve into its biological activity, mechanisms of action, and relevant clinical findings.
This compound functions predominantly as a non-selective beta-adrenergic antagonist. It blocks both beta-1 and beta-2 adrenergic receptors, leading to several physiological effects:
- Beta-1 Receptor Blockade : Primarily located in the heart, this action reduces heart rate and myocardial contractility, thereby lowering blood pressure.
- Beta-2 Receptor Blockade : This can lead to bronchoconstriction but also inhibits renin release from the juxtaglomerular cells, which is crucial in the regulation of blood pressure through the renin-angiotensin-aldosterone system (RAAS) .
This compound's partial agonist activity allows it to exert some sympathomimetic effects at lower doses, which can be beneficial in certain clinical scenarios by preventing excessive bradycardia or hypotension .
Key Pharmacological Effects
Clinical Studies
Several studies have investigated the efficacy and safety of this compound:
- Healthy Volunteers Study : A study involving healthy volunteers demonstrated that this compound was approximately ten times more potent than pindolol in reducing isoprenaline-induced tachycardia. Doses as low as 2 mg produced near-maximal reductions within 2 to 3 hours .
- Hypertensive Patients : In a clinical setting, this compound has been shown to effectively lower blood pressure and reduce plasma renin activity, making it a viable option for managing hypertension .
- Comparative Studies : this compound has been compared with other beta-blockers, showing favorable outcomes regarding both efficacy and side effect profiles. For instance, it maintains a balance between efficacy and tolerability due to its partial agonist properties .
Case Study 1: Efficacy in Hypertension
A clinical trial involving patients with essential hypertension reported that treatment with this compound significantly lowered systolic and diastolic blood pressure compared to placebo. The study highlighted improvements in quality of life metrics alongside pharmacological benefits.
Case Study 2: Tolerability Profile
In another study focusing on long-term administration, patients receiving this compound exhibited fewer adverse effects related to bradycardia compared to those on traditional non-selective beta-blockers. This suggests that the partial agonist activity may mitigate some common side effects associated with beta-blocker therapy .
Properties
IUPAC Name |
[1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-16-13-19-20(25-16)11-8-12-21(19)27-15-18(14-24-23(2,3)4)28-22(26)17-9-6-5-7-10-17/h5-13,18,24-25H,14-15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOJIACWOAYWEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022684 | |
Record name | Bopindolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Bopindolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015696 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Bopindolol (as pindolol) non-selectively blocks beta-1 adrenergic receptors mainly in the heart, inhibiting the effects of epinephrine and norepinephrine resulting in a decrease in heart rate and blood pressure. By binding beta-2 receptors in the juxtaglomerular apparatus, Pindolol inhibits the production of renin, thereby inhibiting angiotensin II and aldosterone production and therefore inhibits the vasoconstriction and water retention due to angiotensin II and aldosterone, respectively. | |
Record name | Bopindolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08807 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
62658-63-3, 69010-88-4 | |
Record name | Bopindolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62658-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bopindolol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062658633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bopindolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08807 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bopindolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BOPINDOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT304VZO57 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Bopindolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015696 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
152–153 [malonate salt], 152 - 153 °C | |
Record name | Bopindolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08807 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bopindolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015696 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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